Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro-
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Overview
Description
The compound “Spiro(cyclohexane-1,2’(1’H)-quinazolin)-4’(3’H)-one, 5’,6’,7’,8’-tetrahydro-” is a heterocyclic compound . It has been studied in the Mannich aminomethylation reaction, which leads to the formation of a heterocyclic system containing an annelated azabicyclic fragment . Hydrolysis of the indicated spirans gives 3-azabicyclo[3.3.1]nonanes .
Synthesis Analysis
The Mannich aminomethylation of this compound with primary amines containing different aliphatic and heterocyclic substituents has been studied . The reaction of this compound with formaldehyde and methylamine in ethanol gives a product in 44% yield .Molecular Structure Analysis
The molecular formula of this compound is C13H20N2O . The molecular weight is 236.376 Da .Chemical Reactions Analysis
The compound undergoes Mannich aminomethylation, leading to the formation of a heterocyclic system containing an annelated azabicyclic fragment . Hydrolysis of the indicated spirans gives 3-azabicyclo[3.3.1]nonanes .Physical And Chemical Properties Analysis
The compound is a solid . Its SMILES string is SC1=NC2 (CCCCC2)C (CCCC3)=C3N1 .Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, including quinazolinones, have been extensively studied for their diverse biological activities. Quinazolinone derivatives are part of a critical class of compounds in medicinal chemistry, offering a versatile scaffold for the development of new therapeutic agents. The research highlights the synthesis of novel quinazolinones and their potential as antibacterial agents against pathogens like Staphylococcus aureus and Escherichia coli. This underscores the importance of quinazolinone derivatives in developing new antibiotics to combat resistance (Tiwary et al., 2016).
Catalytic Oxidation Processes
The study of cyclohexene oxidation, closely related to cyclohexane derivatives, provides insights into selective catalytic oxidation processes. These processes are crucial for synthesizing industrially relevant intermediates with various functional groups. The review on cyclohexene oxidation highlights the synthetic value of controlled oxidation reactions, which can lead to products broadly used in the chemical industry, emphasizing the significance of research on cyclohexane derivatives in developing synthetic methodologies (Cao et al., 2018).
Quinoline and Quinazoline Alkaloids
Quinoline and quinazoline alkaloids are notable for their significant bioactivities, including antitumor and antibacterial properties. These compounds and their analogs have been a focus of research due to their therapeutic potential, highlighting the importance of quinazoline derivatives in the search for new bioactive molecules (Shang et al., 2018).
Optoelectronic Materials
Quinazolines are explored for applications in optoelectronic materials, demonstrating their utility beyond medicinal chemistry. Research on quinazoline derivatives for electronic devices, luminescent elements, and photoelectric conversion elements has shown that incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems can create novel optoelectronic materials, highlighting the versatility of quinazoline derivatives in material science (Lipunova et al., 2018).
Synthesis and Catalysis
The synthesis of spiropyrazoles, which might involve spirocyclic structures similar to the compound , underlines the biological activities these compounds can exhibit, such as antitumor and anti-inflammatory properties. The review emphasizes the role of organic and nonorganic catalysis in achieving high yields and selectivities in spiropyrazole synthesis, showcasing the application of spirocyclic compounds in developing pharmaceuticals and catalytic agents (Farghaly et al., 2022).
Safety and Hazards
properties
IUPAC Name |
spiro[1,3,5,6,7,8-hexahydroquinazoline-2,1'-cyclohexane]-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c16-12-10-6-2-3-7-11(10)14-13(15-12)8-4-1-5-9-13/h14H,1-9H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQPNMRAMGIAJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=C(CCCC3)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184242 |
Source
|
Record name | Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro- | |
CAS RN |
30152-60-4 |
Source
|
Record name | Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030152604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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